

Spectroscopic data interpretation for 3-Chloropropionitrile (NMR, IR, MS)

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Compound of Interest

Compound Name: 3-Chloropropionitrile

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Spectroscopic Unveiling of 3-Chloropropionitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth interpretation of the spectroscopic data for **3-Chloropropionitrile** (ClCH2CH2CN), a key intermediate in the synthesis of various organic compounds, including the pharmaceutical agent famotidine.^[1] A comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is presented, offering a foundational understanding for researchers in organic synthesis, quality control, and drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ^1H NMR, ^{13}C NMR, IR, and Mass Spectra of **3-Chloropropionitrile**.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum of **3-Chloropropionitrile** provides crucial information about the electronic environment and connectivity of the hydrogen atoms in the molecule.

Parameter	¹ H NMR Data (300 MHz, CDCl ₃)	Interpretation
Chemical Shift (δ)	3.704 ppm	Triplet, assigned to the two protons on the carbon adjacent to the chlorine atom (Cl-CH ₂ -CH ₂ -CN). The downfield shift is due to the deshielding effect of the electronegative chlorine atom.
	2.860 ppm	Triplet, assigned to the two protons on the carbon adjacent to the nitrile group (Cl-CH ₂ -CH ₂ -CN). The nitrile group also exerts a deshielding effect, but it is less pronounced than that of chlorine.
Coupling Constant (J)	6.53 Hz	The vicinal coupling between the two non-equivalent methylene groups results in a triplet-of-triplets pattern for each signal.
Integration	2H	Corresponds to the two protons of the methylene group adjacent to the chlorine atom.
2H		Corresponds to the two protons of the methylene group adjacent to the nitrile group.

Table 1: ¹H NMR Spectroscopic Data for **3-Chloropropionitrile**.[\[2\]](#)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^{13}C NMR spectrum reveals the number of distinct carbon environments and provides insights into the electronic structure of the carbon backbone.

Carbon Atom	^{13}C NMR Chemical Shift (δ)	Interpretation
C1 (-CN)	117.0 ppm	The carbon of the nitrile group ($\text{C}\equiv\text{N}$) appears in the characteristic downfield region for nitriles.
C2 (-CH ₂ -CN)	38.0 ppm	The methylene carbon adjacent to the nitrile group.
C3 (Cl-CH ₂ -)	25.0 ppm	The methylene carbon attached to the chlorine atom. The electronegative chlorine atom causes a downfield shift compared to an unsubstituted alkane.

Table 2: ^{13}C NMR Spectroscopic Data for **3-Chloropropionitrile**.

Infrared (IR) Spectroscopy

The IR spectrum highlights the presence of specific functional groups based on their characteristic vibrational frequencies.

Frequency (cm ⁻¹)	Vibrational Mode	Functional Group
~2250	C≡N stretch	Nitrile
~2950-2850	C-H stretch	Alkane (CH ₂)
~1450	C-H bend (scissoring)	Alkane (CH ₂)
~750-650	C-Cl stretch	Alkyl Halide

Table 3: Key IR Absorption Peaks for **3-Chloropropionitrile**.[\[3\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural elucidation.

m/z	Proposed Fragment	Significance
89/91	$[\text{CICH}_2\text{CH}_2\text{CN}]^+$	Molecular ion peak (M^+). The presence of two peaks in a ~3:1 ratio is characteristic of the chlorine isotopes (^{35}Cl and ^{37}Cl). ^[4]
54	$[\text{CH}_2\text{CH}_2\text{CN}]^+$	Loss of a chlorine radical ($\cdot\text{Cl}$).
49	$[\text{CH}_2\text{Cl}]^+$	Cleavage of the C-C bond between the two methylene groups.

Table 4: Mass Spectrometry Fragmentation Data for **3-Chloropropionitrile**.^{[2][5]}

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ^1H NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 5-10 mg of **3-Chloropropionitrile** in 0.6-0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry NMR tube.^{[6][7]} CDCl_3 is a suitable solvent as it dissolves the compound well and its residual proton signal does not interfere with the analyte signals.^[8]
- **Instrumentation:** Use a 300 MHz (or higher) NMR spectrometer.
- **Acquisition Parameters:**

- Lock: Lock the spectrometer on the deuterium signal of the CDCl_3 .
- Shimming: Optimize the magnetic field homogeneity by shimming the sample.
- Pulse Sequence: A standard single-pulse sequence is typically used.
- Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
- Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
- Relaxation Delay: Use a relaxation delay of 1-2 seconds between pulses.

- Processing:
 - Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phasing: Phase the spectrum to obtain pure absorption peaks.
 - Baseline Correction: Correct the baseline for a flat appearance.
 - Referencing: Reference the spectrum to the residual CHCl_3 signal at 7.26 ppm.
 - Integration: Integrate the signals to determine the relative number of protons.

2.1.2. ^{13}C NMR Spectroscopy Protocol

- Sample Preparation: Prepare a more concentrated sample than for ^1H NMR, typically 20-50 mg of **3-Chloropropionitrile** in 0.6-0.7 mL of CDCl_3 .^[7]
- Instrumentation: Use a spectrometer with a carbon probe, typically operating at a frequency corresponding to the proton frequency (e.g., 75 MHz for a 300 MHz spectrometer).
- Acquisition Parameters:
 - Decoupling: Use proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

- Pulse Sequence: A standard single-pulse sequence with proton decoupling is common.
- Number of Scans: A larger number of scans (e.g., 128 or more) is generally required due to the low natural abundance of ^{13}C .
- Spectral Width: Set a spectral width appropriate for carbon signals (e.g., 0-200 ppm).
- Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons, although none are present in this molecule.
- Processing:
 - Fourier Transform, Phasing, and Baseline Correction: Process the data as described for ^1H NMR.
 - Referencing: Reference the spectrum to the CDCl_3 triplet at 77.16 ppm.

Infrared (IR) Spectroscopy Protocol (Neat Liquid)

- Sample Preparation: As **3-Chloropropionitrile** is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[9][10]
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Background Scan: Record a background spectrum of the clean, empty salt plates.
 - Sample Scan: Place the salt plates with the sample in the spectrometer and record the sample spectrum.
 - Data Collection: Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm^{-1} .
- Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

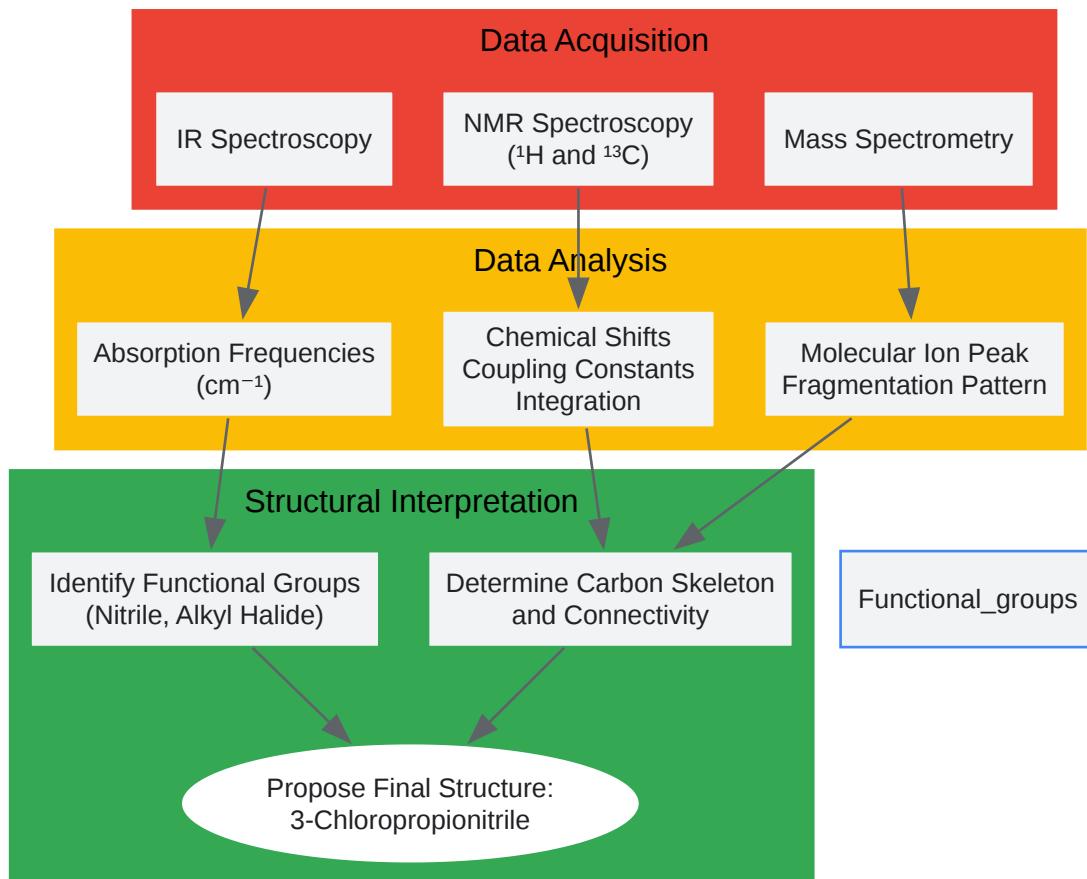
Mass Spectrometry (MS) Protocol (Electron Ionization)

- Sample Introduction: For a volatile liquid like **3-Chloropropionitrile**, direct injection via a heated probe or introduction through a gas chromatograph (GC-MS) is suitable.[11]
- Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
- Ionization:
 - Electron Energy: Use a standard electron energy of 70 eV to induce fragmentation.[12]
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of each ion.
- Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z .

Visualizing Molecular Structure and Spectroscopic Workflow

Graphviz diagrams are provided below to illustrate the relationships between the molecular structure and its spectroscopic signatures, as well as the logical workflow of spectroscopic data interpretation.

Workflow for Spectroscopic Data Interpretation of 3-Chloropropionitrile

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Caption: Workflow for Spectroscopic Data Interpretation.

Caption: NMR Correlations for **3-Chloropropionitrile**.

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